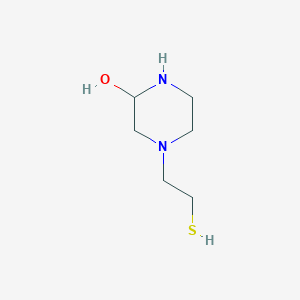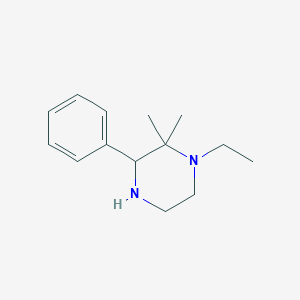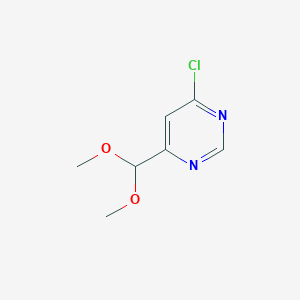
4-Chloro-6-(dimethoxymethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-(dimethoxymethyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(dimethoxymethyl)pyrimidine typically involves the following steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added into a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.
Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the condensation reaction, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added into a container, stirred, and dissolved.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-(dimethoxymethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: The compound can be reduced under specific conditions to yield various products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include methylamine and other amines, often under mild conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methylamine produces 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .
Aplicaciones Científicas De Investigación
4-Chloro-6-(dimethoxymethyl)pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including anticancer and antiviral agents.
Biology: It is used in the study of enzyme inhibitors and as a probe for understanding biological pathways.
Agrochemicals: The compound is used in the development of pesticides and herbicides.
Materials Science: It is used in the synthesis of advanced materials with specific properties, such as conductivity and fluorescence.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-(dimethoxymethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of viral replication .
Comparación Con Compuestos Similares
4-Chloro-6-(dimethoxymethyl)pyrimidine can be compared with other similar compounds, such as:
4-Chloro-6-(chloromethyl)pyrimidine: This compound has a similar structure but with a chloromethyl group instead of a dimethoxymethyl group. It exhibits different reactivity and applications.
4,6-Dichloropyrimidine: This compound has two chlorine atoms at positions 4 and 6.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and applications compared to other pyrimidine derivatives.
Propiedades
Fórmula molecular |
C7H9ClN2O2 |
|---|---|
Peso molecular |
188.61 g/mol |
Nombre IUPAC |
4-chloro-6-(dimethoxymethyl)pyrimidine |
InChI |
InChI=1S/C7H9ClN2O2/c1-11-7(12-2)5-3-6(8)10-4-9-5/h3-4,7H,1-2H3 |
Clave InChI |
MJGPWUQXYXNDRL-UHFFFAOYSA-N |
SMILES canónico |
COC(C1=CC(=NC=N1)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3-(1H-Benzo[D]imidazol-2-YL)-1H-indazol-5-YL)-4-methylpyridin-3-OL](/img/structure/B13104817.png)
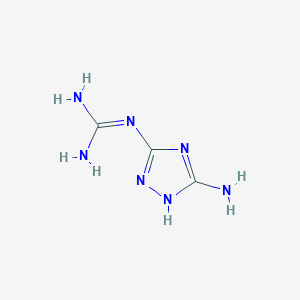
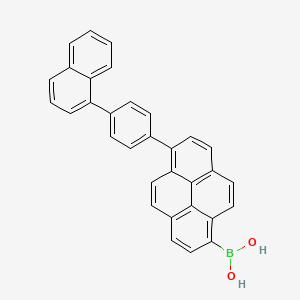

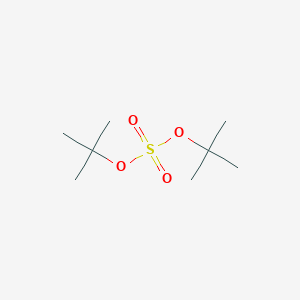
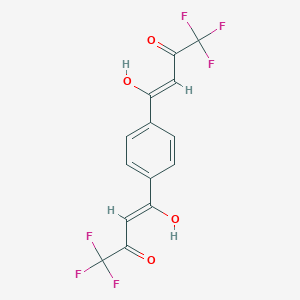
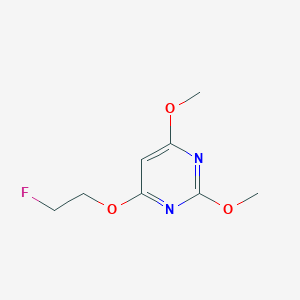
![N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine)](/img/structure/B13104884.png)
![methyl (2R)-2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate](/img/structure/B13104885.png)
![18-[[5-[3-[2-[2-[3-[2-[2-[[(2S)-2,5-bis[(2-bromoacetyl)amino]pentanoyl]amino]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]amino]-18-oxooctadecanoic acid](/img/structure/B13104901.png)

